molecular formula C8H10N2OS B1200259 Tenilsetam CAS No. 86696-86-8

Tenilsetam

Cat. No.: B1200259
CAS No.: 86696-86-8
M. Wt: 182.25 g/mol
InChI Key: BBACKDMGYMXYLE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Tenilsetam, also known as (±)-3-(2-thienyl)-2-piperazinone, primarily targets the Advanced Glycosylation End Product-Specific Receptor (AGER) . AGER plays a crucial role in the pathogenesis of several diseases, including Alzheimer’s disease and diabetes, where it mediates the effects of advanced glycation end products (AGEs) .

Mode of Action

this compound interacts with its target, AGER, by inhibiting the formation of AGEs . It achieves this through a covalent attachment to glycated proteins, thereby blocking the reactive sites for further polymerisation reactions . This interaction results in the inhibition of protein crosslinking by AGEs, both in vitro and in vivo .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Maillard reaction, a form of non-enzymatic glycosylation of proteins . This reaction, which is accelerated in conditions like diabetes, leads to the formation of AGEs. AGEs are known to alter the structural and functional properties of proteins, contributing to the pathogenesis of several diseases . This compound’s inhibitory effect on this reaction suggests its potential therapeutic role in controlling complications related to AGE accumulation.

Pharmacokinetics

Its therapeutic effects in vivo, such as the suppression of age-derived fluorescence and pyrraline levels in diabetic rats, suggest that it has sufficient bioavailability to exert its effects .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the reduction of AGE accumulation and the associated pathological changes. For instance, it has been shown to decrease the total number of Iba-1+ microglia in both the cerebellum and hippocampus, suggesting anti-inflammatory effects . Furthermore, it restores the reduced enzymatic digestibility of collagen incubated with glucose, indicating a protective effect on protein structure and function .

Action Environment

Environmental factors, such as the presence of high glucose levels in conditions like diabetes, can influence the action of this compound. In such environments, the Maillard reaction is accelerated, leading to increased AGE formation. This compound’s ability to inhibit this reaction suggests that its efficacy may be particularly notable in hyperglycemic conditions . .

Biochemical Analysis

Biochemical Properties

Tenilsetam plays a significant role in biochemical reactions, particularly in inhibiting the Maillard reaction, which involves the non-enzymatic glycosylation of proteins. This reaction leads to the formation of advanced glycation end products (AGEs), which are implicated in aging and diabetic complications . This compound interacts with enzymes and proteins such as lysozyme, inhibiting glucose- and fructose-induced polymerization in a concentration-dependent manner . Additionally, this compound restores the enzymatic digestibility of collagen, indicating its potential to modulate protein interactions and stability .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to reduce the number of microglia, which are characteristic of neuroinflammation, demonstrating its anti-inflammatory properties . Furthermore, this compound influences cell signaling pathways and gene expression, contributing to its cognition-enhancing effects. For instance, it has been observed to improve psychomotor measures and cognitive abilities in patients with Alzheimer’s disease .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to inhibit protein crosslinking by AGEs. This compound covalently attaches to glycated proteins, blocking reactive sites for further polymerization reactions . This inhibition of AGE-derived crosslinking may reduce amyloid plaque formation and decrease the inflammatory response by diminishing microglial activation . Additionally, this compound’s effects on gene expression and enzyme activity further contribute to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound demonstrates stability and sustained inhibitory effects on the Maillard reaction in vitro . In vivo studies with diabetic rats showed that this compound administration for 16 weeks suppressed elevated levels of AGE-derived fluorescence and pyrraline in renal cortex and aorta . These findings suggest that this compound maintains its biochemical activity over extended periods, potentially offering long-term therapeutic benefits.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies with streptozotocin-induced diabetic rats, a dosage of 50 mg/kg per day effectively inhibited the Maillard reaction and reduced AGE accumulation . Higher doses may lead to toxic or adverse effects, highlighting the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways related to the Maillard reaction and AGE formation. It interacts with enzymes such as lysozyme and collagen, modulating their activity and stability . By inhibiting the formation of AGEs, this compound may influence metabolic flux and metabolite levels, contributing to its therapeutic effects in conditions like diabetes and Alzheimer’s disease .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which may affect its therapeutic efficacy . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its delivery and targeting specific tissues or organs.

Subcellular Localization

This compound’s subcellular localization plays a role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can impact its interactions with biomolecules and its overall therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tenilsetam involves the reaction of 2-thiophenecarboxylic acid with piperazine under specific conditions to form the desired product. The reaction typically requires a solvent such as methanol and a catalyst to facilitate the process .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common in industrial settings .

Properties

IUPAC Name

3-thiophen-2-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c11-8-7(9-3-4-10-8)6-2-1-5-12-6/h1-2,5,7,9H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBACKDMGYMXYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701006187
Record name 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86696-86-8, 85606-97-9
Record name Tenilsetam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086696868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENILSETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4Q7XM74N6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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